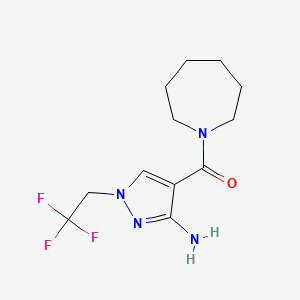

4-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

Descripción

4-(Azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a trifluoroethyl group at position 1, an amine at position 3, and an azepane carbonyl moiety at position 4. Azepane, a seven-membered saturated ring, confers conformational flexibility, while the trifluoroethyl group enhances metabolic stability through its electron-withdrawing properties.

Propiedades

Fórmula molecular |

C12H17F3N4O |

|---|---|

Peso molecular |

290.28 g/mol |

Nombre IUPAC |

[3-amino-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-(azepan-1-yl)methanone |

InChI |

InChI=1S/C12H17F3N4O/c13-12(14,15)8-19-7-9(10(16)17-19)11(20)18-5-3-1-2-4-6-18/h7H,1-6,8H2,(H2,16,17) |

Clave InChI |

SKMQGJDLADZIQY-UHFFFAOYSA-N |

SMILES canónico |

C1CCCN(CC1)C(=O)C2=CN(N=C2N)CC(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-(azepan-1-carbonil)-1-(2,2,2-trifluoroetil)-1H-pirazol-3-amina normalmente implica reacciones orgánicas de varios pasos. Un enfoque común podría incluir:

Formación del anillo de pirazol: Esto se puede lograr mediante la reacción de hidracina con una 1,3-dicetona.

Introducción del grupo trifluoroetil: Este paso puede involucrar el uso de haluros de trifluoroetil en condiciones básicas.

Adición del grupo azepan-1-carbonil: Esto podría hacerse a través de reacciones de acilación utilizando derivados de azepan y reactivos de acoplamiento adecuados.

Métodos de producción industrial

Los métodos de producción industrial probablemente implicarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de pirazol o la porción de azepan.

Reducción: Las reacciones de reducción podrían dirigirse al grupo carbonilo u otros grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución nucleofílica o electrófila podrían ser posibles, especialmente en el grupo trifluoroetil.

Reactivos y condiciones comunes

Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Reactivos como haluros, ácidos o bases dependiendo de la reacción de sustitución específica.

Productos principales

Los productos principales dependerían de las reacciones y condiciones específicas utilizadas. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la reducción podría producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Research indicates that pyrazole derivatives exhibit notable biological activities, particularly in the realm of cancer therapy and neurodegenerative diseases. The presence of the trifluoroethyl group enhances the compound's lipophilicity, potentially facilitating better membrane permeability and interaction with biological targets.

Antiproliferative Activity

Studies have shown that compounds related to 4-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine exhibit significant antiproliferative effects against various cancer cell lines, including:

- A549 (lung cancer)

- SGC-7901 (gastric cancer)

- HT-1080 (fibrosarcoma)

The mechanism of action often involves inhibition of tubulin polymerization and disruption of microtubule dynamics, similar to known anticancer agents like combretastatin A-4.

Potential Therapeutic Applications

Given its structural features and biological profile, this compound may have potential applications in:

- Cancer Therapy : As an antiproliferative agent targeting specific cancer cell lines.

- Neurodegenerative Diseases : Due to potential interactions with neuroreceptors or enzymes involved in neuroprotection.

Case Study 1: Antiproliferative Effects

In a study evaluating similar pyrazole derivatives, modifications in structure led to enhanced antiproliferative effects. For instance, a derivative with specific substitutions exhibited superior activity against cancer cell lines compared to others lacking those modifications.

Case Study 2: Mechanistic Insights

Computational modeling studies suggest that these compounds may bind effectively to the colchicine site on microtubules, leading to mitotic arrest in cancer cells. This insight provides a mechanistic understanding that could guide future drug development efforts.

Mecanismo De Acción

El mecanismo de acción dependería del objetivo biológico específico. Generalmente, los compuestos como este podrían interactuar con enzimas o receptores, modulando su actividad. El grupo trifluoroetil podría mejorar la afinidad de unión o la selectividad, mientras que la porción de azepan podría influir en las propiedades farmacocinéticas del compuesto.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural Analogues and Substitution Patterns

Core Pyrazole Derivatives

Pyrazole-based compounds often exhibit varied biological activities depending on substituent positions and electronic properties. Below is a comparative analysis of key structural analogs:

Key Observations

- Ring Size Impact : The target compound’s azepane group (7-membered) vs. pyrrolidine (5-membered) in may influence binding pocket compatibility in proteins. Larger rings often improve pharmacokinetic profiles but may reduce synthetic yields.

- Trifluoroethyl vs. Aromatic Groups : The trifluoroethyl group in the target compound enhances lipophilicity and metabolic stability compared to aromatic substituents in and .

- Chlorine vs.

Physicochemical Properties

Boiling Point and Density

- The pyrrolidine analog () has a boiling point of 399.3°C and density of 1.53 g/cm³. The target compound, with a larger azepane ring, is expected to have a higher boiling point (~410–420°C) and slightly lower density due to increased molecular volume.

- Chlorinated analogs () exhibit lower boiling points (~250–300°C) owing to smaller molecular sizes.

Solubility and Acidity

- Azepane’s nitrogen may act as a hydrogen bond acceptor, enhancing solubility in polar solvents compared to pyrrolidine derivatives .

Actividad Biológica

4-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a pyrazole derivative notable for its structural features, including a trifluoroethyl group and an azepane carbonyl moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

Molecular Characteristics

- Molecular Formula : C12H17F3N4O

- Molecular Weight : 290.28 g/mol

- Density : 1.43 g/cm³ (predicted)

- Boiling Point : 414.0 °C (predicted)

- pKa : 1.56 (predicted)

These properties contribute to the compound's lipophilicity and potential for biological interaction.

Biological Activity Overview

Pyrazole derivatives are widely recognized for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The specific activities of 4-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine have not been exhaustively documented in the literature; however, related compounds provide insights into its potential effects.

Antimicrobial Activity

Research on similar pyrazole compounds indicates that some exhibit antibacterial properties. For instance, a study found that certain pyrazole derivatives demonstrated weak antibacterial activity against both Gram-positive and Gram-negative bacteria . While direct data on the specific compound is limited, it is reasonable to hypothesize similar antimicrobial effects based on structural analogs.

Anticancer Potential

Pyrazole derivatives have been investigated for their roles as anticancer agents. A related study highlighted that compounds with pyrazole cores could act as protein kinase inhibitors and exhibit antitumor activity . The presence of the azepane carbonyl group may enhance interactions with biological targets involved in cancer pathways.

Case Study 1: TRPC Inhibition

A significant body of research has focused on pyrazole derivatives acting as inhibitors of canonical transient receptor potential channels (TRPC). These compounds have shown promise in modulating calcium signaling pathways critical in various diseases, including cancer and inflammation . The potential of 4-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine to interact with these channels warrants further investigation.

Case Study 2: Endothelin Receptor Antagonism

In a study evaluating related pyrazole compounds for endothelin receptor antagonism, several derivatives exhibited significant efficacy comparable to established drugs like bosentan . This suggests that 4-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine may possess similar therapeutic potential.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of pyrazole derivatives typically involves condensation reactions followed by functionalization steps. For instance, the microwave-assisted synthesis of related pyrazoles has been reported to enhance yield and reduce reaction time significantly . Understanding the SAR is crucial for optimizing the biological activity of new derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.